molecular formula C22H20O2 B148713 1-Pyrenehexanoic acid CAS No. 90936-85-9

1-Pyrenehexanoic acid

Cat. No. B148713
CAS RN: 90936-85-9
M. Wt: 316.4 g/mol
InChI Key: NIFCSIAVYVXOTG-UHFFFAOYSA-N
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Description

1-Pyrenehexanoic acid, also known as 1-PH, is a naturally occurring organic compound found in plants and animals. It is a member of the class of compounds known as carboxylic acids and is composed of a six-carbon chain with a pyrene group at one end, and a carboxylic acid group at the other. 1-PH has been the subject of numerous scientific studies due to its potential applications in a variety of fields.

Scientific Research Applications

Molecular Sensing and Imaging

1-Pyrenehexanoic acid has been utilized in molecular sensing, particularly for the ratiometric sensing of nucleic acids. A study by Wu et al. (2012) demonstrated that a pyrene-functionalized cationic oligopeptide, when bound to double-stranded DNA, changes its fluorescence properties, making it a valuable tool for imaging nucleic acids within cells (Wu et al., 2012).

Environmental Research

Research on the degradation of pyrene by Mycobacterium species has been notable. Heitkamp et al. (1988) identified both ring oxidation and ring fission products in the microbial catabolism of pyrene, enhancing understanding of environmental biodegradation processes (Heitkamp et al., 1988).

Occupational Exposure Biomarker

This compound derivatives have been used as biomarkers for occupational exposure to polycyclic aromatic hydrocarbons. Tolos et al. (1990) successfully employed 1-pyrenol, a major urinary metabolite of pyrene, to assess the exposure of workers to these compounds (Tolos et al., 1990).

Interaction with Membrane Research

Studies by Galla and Hartmann (1980) utilized pyrene derivatives to investigate lipid bilayer membranes. Pyrene lipid probes were specifically used to determine lateral diffusion in fluid lipid membranes and study membrane fluidity, a key factor influencing membrane protein functions (Galla & Hartmann, 1980).

Drug Delivery Systems

Singh et al. (2015) synthesized and characterized nano micelles using poly(N-acrylamidohexanoic acid) and poly(N-vinylcaprolactam), showing potential as drug delivery carriers for hydrophobic molecules. They used 1-pyrenecarboxaldehyde as a probe to study these micelles, indicating the relevance of this compound derivatives in drug delivery research (Singh et al., 2015).

Nanotechnology and Material Science

Pyrene-functionalized benzoxazines were prepared by Yang et al. (2014) to enhance the solubility of single-walled carbon nanotubes, leading to the development of organic/inorganic hybrid materials with improved thermal stability. This highlights the application of this compound derivatives in nanocomposite material research (Yang et al., 2014).

Analytical Chemistry

1-Pyrenol, derived from pyrene, has been studied for its use in analytical chemistry, particularly in assessing exposure to polycyclic aromatic hydrocarbons. Alekseenko et al. (2019) developed a gas chromatography method with mass-selective detection for determining 1-pyrenol in urine, demonstrating the compound's utility in analytical applications (Alekseenko et al., 2019).

Mechanism of Action

Target of Action

1-Pyrenehexanoic acid is a fluorescent lipid analog . It primarily targets cell membranes and lipid bilayers , where it incorporates itself . This compound’s role is to serve as a fluorescent probe for labeling these membranes .

Mode of Action

The compound interacts with its targets by incorporating into the membranes and lipid bilayers . This interaction results in the formation of micelles with other lipids such as triglycerides and phospholipids .

Biochemical Pathways

Its incorporation into membranes and lipid bilayers can potentially influence the fluidity of these structures . This could have downstream effects on various cellular processes that depend on membrane fluidity, such as signal transduction, transport of substances across the membrane, and cell adhesion.

Pharmacokinetics

Its solubility in dmf, dmso, and methanol suggests that it may have good bioavailability

Result of Action

As a fluorescent probe, this compound allows for the visualization of membranes and lipid bilayers . This can be used in various research applications, such as studying membrane fluidity and conducting lipase enzyme assays .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its fluorescence . Additionally, the presence of other lipids can influence its ability to form micelles . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

6-pyren-1-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c23-20(24)8-3-1-2-5-15-9-10-18-12-11-16-6-4-7-17-13-14-19(15)22(18)21(16)17/h4,6-7,9-14H,1-3,5,8H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFCSIAVYVXOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238327
Record name 6-Pyrenylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90936-85-9
Record name 6-Pyrenylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090936859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Pyrenylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1-Pyrenyl)hexanoic acid, for fluorescence
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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